molecular formula C9H11NO4S B1387204 4-Methyl-3-(methylsulfamoyl)benzoic acid CAS No. 90610-74-5

4-Methyl-3-(methylsulfamoyl)benzoic acid

Cat. No.: B1387204
CAS No.: 90610-74-5
M. Wt: 229.26 g/mol
InChI Key: JUIYSGNFARQFAY-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C9H11NO4S and a molar mass of 229.25 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a methyl group, a methylamino group, and a sulfonyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The reaction conditions often include the use of strong acids and bases to facilitate the sulfonation and amination processes . Industrial production methods may involve large-scale sulfonation reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

4-Methyl-3-(methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Methyl-3-(methylsulfamoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activities and cellular processes .

Comparison with Similar Compounds

4-Methyl-3-(methylsulfamoyl)benzoic acid can be compared with similar compounds such as:

Biological Activity

4-Methyl-3-(methylsulfamoyl)benzoic acid (CAS No. 90610-74-5) is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a methylsulfamoyl group, suggest potential interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H11NO4S\text{C}_9\text{H}_{11}\text{NO}_4\text{S}

Key Properties

  • Molecular Weight : 217.25 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Functional Groups : Contains a benzoic acid moiety and a methylsulfamoyl group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can act as an electrophile, facilitating nucleophilic attacks from biological molecules such as enzymes and receptors. The methylamino group enhances hydrogen bonding capabilities, potentially increasing binding affinity to target proteins.

Enzyme Interaction

Research indicates that this compound may modulate enzyme activities, particularly those involved in metabolic pathways. Its role as a probe in biochemical assays has been highlighted, suggesting its utility in studying enzyme kinetics and mechanisms.

In Vitro Studies

Recent studies have demonstrated the compound's inhibitory effects on various enzymes. For instance, it has shown promise as an inhibitor of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. The inhibition profile suggests that this compound could be useful in treating conditions related to dysregulated enzyme activity .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic potential of this compound. Preliminary findings indicate favorable absorption and distribution characteristics, with effective concentrations achieved in target tissues .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound using murine models of inflammation. The results demonstrated a reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Data Tables

Study TypeTarget Enzyme/PathwayEffect ObservedReference
In VitroCarbonic AnhydraseInhibition
In VivoInflammatory PathwaysReduced Inflammation
Antimicrobial StudyGram-positive BacteriaSignificant Inhibition

Properties

IUPAC Name

4-methyl-3-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6-3-4-7(9(11)12)5-8(6)15(13,14)10-2/h3-5,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIYSGNFARQFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246425
Record name 4-Methyl-3-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90610-74-5
Record name 4-Methyl-3-[(methylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90610-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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